molecular formula C10H13NO4S B8563680 N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide

N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide

Katalognummer: B8563680
Molekulargewicht: 243.28 g/mol
InChI-Schlüssel: DMBDRKKEZLXIBV-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a glycidyl group, a methylsulfonyl group, and an aminophenyl ether moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide typically involves the reaction of glycidol with N-methylsulfonyl-p-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form, suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the glycidyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or thioethers.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide involves its reactive glycidyl group, which can form covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The methylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-{[(2S)-oxiran-2-yl]methoxy}phenyl)methanesulfonamide stands out due to its combination of a glycidyl group and a methylsulfonyl group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity.

Eigenschaften

Molekularformel

C10H13NO4S

Molekulargewicht

243.28 g/mol

IUPAC-Name

N-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C10H13NO4S/c1-16(12,13)11-8-2-4-9(5-3-8)14-6-10-7-15-10/h2-5,10-11H,6-7H2,1H3/t10-/m1/s1

InChI-Schlüssel

DMBDRKKEZLXIBV-SNVBAGLBSA-N

Isomerische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OC[C@@H]2CO2

Kanonische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OCC2CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.